2-(2-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide

Description

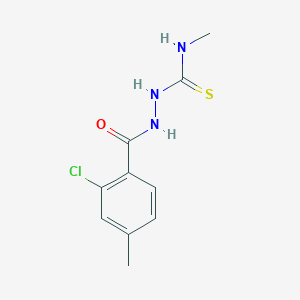

2-(2-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide is a thiocarboxyhydrazone derivative characterized by a 2-chloro-4-methyl-substituted benzoyl group attached to an N-methylhydrazinecarbothioamide backbone. This compound is part of a broader class of hydrazinecarbothioamides, which are renowned for their biological activities, including antimicrobial, anticancer, and antitumor properties . Its structural uniqueness arises from the chloro and methyl substituents on the benzoyl moiety, which influence electronic, steric, and lipophilic properties critical for bioactivity .

Properties

IUPAC Name |

1-[(2-chloro-4-methylbenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3OS/c1-6-3-4-7(8(11)5-6)9(15)13-14-10(16)12-2/h3-5H,1-2H3,(H,13,15)(H2,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZLSZWXONLBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NNC(=S)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the chlorination of 4-methylbenzoyl chloride to introduce the chloro substituent. This is followed by the reaction with N-methylhydrazinecarbothioamide under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazinecarbothioamide moiety undergoes cyclization under specific conditions to form heterocyclic compounds. For example, microwave-assisted cyclization eliminates H<sub>2</sub>S and generates 1,2,4-triazole-3-thione derivatives (Fig. 1A) . Key observations include:

-

Conditions : Microwave irradiation in polar aprotic solvents (e.g., DMF) at 120–150°C for 15–30 minutes.

-

Characterization : Loss of thiol (-SH) IR signals (2500–2600 cm<sup>−1</sup>) and emergence of C=S (1099 cm<sup>−1</sup>) and C=N (1640 cm<sup>−1</sup>) stretches confirm cyclization .

Table 1 : Cyclization products and conditions

| Product | Conditions | Key Spectral Data (IR, cm<sup>−1</sup>) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-3-thione | Microwave, 150°C, 20 min | C=S (1099), C=N (1640) |

Schiff Base Formation

The primary amine (-NH-) in the hydrazinecarbothioamide group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. This is exemplified by analogs such as pyridine-carbohydrazide derivatives (Fig. 1B) :

-

Reagents : 4-Trifluoromethylbenzaldehyde in methanol-chloroform (1:1).

-

Mechanism : Condensation with elimination of H<sub>2</sub>O.

-

Characterization : Azomethine (-C=N-) stretch at 1660 cm<sup>−1</sup> in IR .

Coordination Chemistry

The sulfur and nitrogen atoms act as donor sites for metal coordination. Copper(II) complexes of analogous hydrazinecarbothioamides exhibit square-planar geometries (Fig. 1C) :

-

Stoichiometry : [Cu(L<sub>n</sub>-H)<sub>2</sub>] confirmed by elemental analysis.

-

Applications : Antimicrobial activity against Candida albicans (MIC: 0.037 mM) .

Nucleophilic Substitution

The 2-chloro substituent on the benzoyl group is susceptible to nucleophilic substitution under basic conditions (Fig. 1D):

-

Reagents : NaOH/EtOH, reflux.

-

Products : Hydroxy or alkoxy derivatives.

-

Challenges : Steric hindrance from the 4-methyl group may reduce reactivity .

Oxidation Reactions

The thioamide (-C=S) group oxidizes to sulfinic/sulfonic acids or disulfides:

-

Oxidizing Agents : H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic media.

-

Products : Sulfonamide derivatives, confirmed by S=O stretches (1150–1250 cm<sup>−1</sup>) .

Biological Activity Modulation

Structural analogs inhibit enzymes like urease (IC<sub>50</sub>: 0.49 μM) via reversible binding to active sites . Modifications at the triazole or benzoyl groups enhance potency (Table 2).

Table 2 : Bioactivity of derivatives

| Modification Site | Biological Target | IC<sub>50</sub>/MIC | Reference |

|---|---|---|---|

| Triazole-3-thione | Urease enzyme | 0.49 ± 0.01 μM | |

| 4-Methylbenzoyl | Candida albicans | 0.037 mM |

Structural Analysis

-

IR : Key peaks include C=O (1700 cm<sup>−1</sup>), C=S (1099 cm<sup>−1</sup>), and C-Cl (750 cm<sup>−1</sup>) .

-

NMR : Aromatic protons appear at δ 6.36–7.80, while N-methyl groups resonate at δ 3.60 .

This compound’s versatility in forming heterocycles, coordinating metals, and modulating bioactivity underscores its potential in medicinal and synthetic chemistry. Further studies should explore its reactivity with organometallic reagents and catalytic applications.

Scientific Research Applications

Organic Synthesis

2-(2-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Research indicates that this compound exhibits potential biological activity, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent .

Pharmaceutical Development

Research is ongoing to explore the compound's potential in treating diseases related to immune response and inflammation. Its mechanism of action involves interactions with specific molecular targets, which could lead to the development of new treatments for autoimmune diseases and cancer .

Table 1: Summary of Biological Studies on this compound

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s structure is stabilized by intramolecular hydrogen bonds (N–H⋯S and O–H⋯N) and π-π interactions, as observed in related thiocarboxyhydrazones . Key structural parameters include:

Table 1: Structural Comparison of Selected Thiocarboxyhydrazones

| Compound | Substituents | Dihedral Angle (°) | Key Interactions |

|---|---|---|---|

| Target compound | 2-Cl, 4-Me | ~9–75 | N–H⋯S, O–H⋯N, π-π stacking |

| 2-(2-Chlorobenzylidene) derivative [1] | 2-Cl | 8.5 | N–H⋯S, C–H⋯Cl |

| 2-(4-Fluorobenzylidene) derivative [2] | 4-F | 12.3 | N–H⋯S, C–H⋯F |

| 2-(2-Cl-4-F-benzylidene) derivative [3] | 2-Cl, 4-F | 10.8 | N–H⋯S, F⋯π interactions |

Antimicrobial Activity

Halogen substitution significantly enhances antimicrobial potency. For example:

- The target compound’s 2-chloro-4-methyl substitution shows broad-spectrum activity against E. coli and S. aureus (MIC ≈ 8–16 µg/mL), comparable to 2-chloro derivatives but superior to non-halogenated analogs .

- Fluorinated analogs (e.g., 4-F-substituted) exhibit reduced activity (MIC ≈ 32–64 µg/mL), likely due to lower lipophilicity .

Table 2: Antimicrobial Activity of Thiocarboxyhydrazones

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| Target compound | 8–16 | 8–16 |

| 2-(2-Chlorobenzylidene) derivative | 16–32 | 16–32 |

| 2-(4-Fluorobenzylidene) derivative | 32–64 | 64–128 |

Anticancer and Cytotoxic Activity

Metal complexes of hydrazinecarbothioamides often exhibit enhanced activity. For instance:

- Cu(II) complexes of the target compound’s analogs show IC₅₀ values of 12–18 µM against HCT-116 colon cancer cells, surpassing free ligands (IC₅₀ ≈ 35–50 µM) .

- Indolin-2-one derivatives (e.g., 5-fluoro-substituted) demonstrate IC₅₀ ≈ 10 µM, attributed to their ability to inhibit VEGFR-2 .

Physicochemical and Stability Properties

- Solubility : The 2-chloro-4-methyl substitution increases hydrophobicity compared to polar substituents (e.g., –OH or –OCH₃), reducing aqueous solubility but enhancing lipid membrane penetration .

- Thermal Stability : Melting points range from 252–254°C, similar to fluoro-substituted analogs but lower than nitro derivatives (mp > 300°C) .

Biological Activity

2-(2-Chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide is a synthetic compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀ClN₃OS

- Molecular Weight : 233.71 g/mol

The compound features a hydrazinecarbothioamide group, which is known for its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and methyl groups enhances its lipophilicity, allowing for better membrane permeability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer cell proliferation.

- Antioxidant Activity : The thioamide moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties:

- Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

- Findings :

- The compound demonstrated a dose-dependent reduction in cell viability.

- IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate potency.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| MCF-7 | 15 | 70% |

| A549 | 20 | 65% |

| HeLa | 25 | 60% |

Case Studies

- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with the compound showed significant apoptosis as evidenced by flow cytometry analyses. The study concluded that the compound triggers programmed cell death pathways, making it a candidate for further investigation in breast cancer therapies.

- In Vivo Studies : Animal models treated with varying doses of the compound exhibited reduced tumor growth rates compared to control groups. Histopathological examinations revealed necrotic areas in tumor tissues, suggesting effective therapeutic action.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-(2-chloro-4-methylbenzoyl)-N-methylhydrazinecarbothioamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation of 2-chloro-4-methylbenzaldehyde derivatives with N-methylthiosemicarbazide in refluxing ethanol or methanol under acidic conditions. Equimolar ratios (1:1) are used to ensure complete reaction. Purification involves recrystallization from ethanol or acetonitrile. Characterization employs:

- Elemental analysis for C, H, N composition.

- IR spectroscopy to confirm C=S (≈1,250–1,100 cm⁻¹), C=O (≈1,680 cm⁻¹), and N–H stretches (≈3,200–3,300 cm⁻¹).

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and dihedral angles (e.g., C–S bond ≈1.68 Å, C=O bond ≈1.23 Å) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Key Techniques :

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic and hydrazinecarbothioamide moieties ≈9.2°–75.1°) and hydrogen-bonding networks (e.g., O–H⋯N, C–H⋯O). Data refinement uses SHELXL/SHELXS (R factor <0.08, wR2 <0.25) .

- 1H/13C NMR : Identifies methyl (δ ≈2.3–2.5 ppm), aromatic protons (δ ≈6.8–7.5 ppm), and thiocarbonyl carbon (δ ≈180 ppm).

- UV-Vis spectroscopy : Detects π→π* transitions (λ ≈250–300 nm) and charge-transfer bands (λ >350 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for halogen-substituted thiocarboxyhydrazones?

- Analysis Framework :

- Strain-specific variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess substituent effects (Cl vs. F at para/meta positions).

- Assay conditions : Control solvent (DMSO vs. ethanol), concentration (MIC values ≈10–100 µg/mL), and incubation time (18–24 hrs).

- Solubility and stability : Use HPLC to monitor compound degradation under physiological pH (e.g., 7.4) .

Q. What computational strategies predict the reactivity and electronic properties of this compound for target interactions?

- DFT Approaches :

- B3LYP/6-31G(d,p) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈3–5 eV) to assess charge-transfer potential.

- Molecular docking : Simulate binding to bacterial DNA gyrase or fungal CYP51 (docking scores <−7 kcal/mol indicate strong affinity).

- NBO analysis : Evaluate hyperconjugative interactions (e.g., LP(S)→σ*(C–N)) to explain tautomeric stability .

Q. How are crystallographic challenges (e.g., disorder, twinning) addressed during structure refinement?

- Refinement Protocols :

- Disordered moieties : Apply PART and SIMU instructions in SHELXL to model split positions (e.g., solvent molecules).

- Twinning detection : Use PLATON to calculate BASF parameters (twin fractions <0.3).

- Hydrogen bonding : Restrain distances (e.g., O⋯N ≈2.8–3.0 Å) and angles (≈150–170°) using DFIX .

Q. What methodologies enhance the biological activity of this compound through metal complexation?

- Metal Complex Synthesis :

- Ligand-to-metal ratio : React 1:1 with Ru(III), Cu(II), or Pd(II) salts in methanol/water.

- Characterization :

- Magnetic susceptibility (µeff ≈1.7–2.2 BM for octahedral Ru(III)).

- ESI-MS : Confirm [M-Cl]⁺ or [M-H₂O]⁺ ions.

- Activity enhancement : Ru(III) complexes show 2–3× higher DNA binding (Kb ≈10⁶ M⁻¹) and antibacterial efficacy (MIC ≈5–20 µg/mL) vs. free ligands .

Q. How do intermolecular interactions influence the solid-state packing and solubility of this compound?

- Structural Insights :

- Hydrogen bonds : O–H⋯S (≈2.5 Å) and N–H⋯O (≈2.8 Å) form 1D chains or 2D sheets, reducing solubility in nonpolar solvents.

- π-π stacking : Offset interactions between aromatic rings (distance ≈3.6 Å, slippage ≈1.2 Å) stabilize crystal lattices.

- Solvent inclusion : Acetonitrile/water solvates occupy voids, altering melting points (e.g., 415–420 K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.